molecular formula C12H20O6S2 B13796404 2,6-Diketo-10,16-dithia-18-crown-6

2,6-Diketo-10,16-dithia-18-crown-6

Cat. No.: B13796404
M. Wt: 324.4 g/mol
InChI Key: VRBFYNAZOFOILR-UHFFFAOYSA-N
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Description

2,6-Diketo-10,16-dithia-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. This specific compound, with the molecular formula C12H20O6S2, features a ring structure that includes oxygen and sulfur atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diketo-10,16-dithia-18-crown-6 typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired macrocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diketo-10,16-dithia-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols .

Scientific Research Applications

2,6-Diketo-10,16-dithia-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Diketo-10,16-dithia-18-crown-6 exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with the metal ions, facilitating their transport or separation. This complexation can influence various molecular targets and pathways, such as ion channels and transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diketo-10,16-dithia-18-crown-6 is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination enhances its ability to form stable complexes with a broader range of metal ions compared to other crown ethers .

Properties

Molecular Formula

C12H20O6S2

Molecular Weight

324.4 g/mol

IUPAC Name

1,4,7,13-tetraoxa-10,16-dithiacyclooctadecane-2,6-dione

InChI

InChI=1S/C12H20O6S2/c13-11-9-16-10-12(14)18-4-8-20-6-2-15-1-5-19-7-3-17-11/h1-10H2

InChI Key

VRBFYNAZOFOILR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOC(=O)COCC(=O)OCCSCCO1

Origin of Product

United States

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